1-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone

Lipophilicity Drug-likeness Permeability

1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone (CAS 196875-35-1, MW 428.9 g·mol⁻¹) is a fully substituted β‑keto sulfone bearing a 4‑chlorobenzoyl terminus, a 4‑methoxyphenyl substituent at the α‑sulfonyl carbon, and a p‑toluenesulfonyl (tosyl) group. The compound is commercially available as a research‑grade solid (≥95 % purity) and is routinely employed as a synthetic building block or pharmacological probe in medicinal‑chemistry and chemical‑biology programs.

Molecular Formula C23H21ClO4S
Molecular Weight 428.9 g/mol
Cat. No. B5238152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone
Molecular FormulaC23H21ClO4S
Molecular Weight428.9 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC
InChIInChI=1S/C23H21ClO4S/c1-16-3-13-21(14-4-16)29(26,27)23(18-7-11-20(28-2)12-8-18)15-22(25)17-5-9-19(24)10-6-17/h3-14,23H,15H2,1-2H3
InChIKeyWGSFPLUFRPUBCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone – Compound Identity, Class, and Procurable Form


1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone (CAS 196875-35-1, MW 428.9 g·mol⁻¹) is a fully substituted β‑keto sulfone bearing a 4‑chlorobenzoyl terminus, a 4‑methoxyphenyl substituent at the α‑sulfonyl carbon, and a p‑toluenesulfonyl (tosyl) group [1]. The compound is commercially available as a research‑grade solid (≥95 % purity) and is routinely employed as a synthetic building block or pharmacological probe in medicinal‑chemistry and chemical‑biology programs . Because its three aryl rings present distinct electronic (σₚₐᵣₐ‑Cl, σₚₐᵣₐ‑OMe, σₚₐᵣₐ‑Me) and steric features, the molecule has been used to interrogate structure–activity relationships (SAR) in sulfone‑containing scaffolds, particularly where precise modulation of lipophilicity, hydrogen‑bond acceptor capacity, and metabolic stability is required [1].

SAR Scaffold β-Keto sulfone core with distinct electronic substituents (p-Cl, p-OMe, p-Me) for systematic SAR interrogation
Lipophilicity Probe Intermediate lipophilicity range suitable for permeability and ADME studies; 5 H-bond acceptors enable target interactions
Regioisomeric Control para-Chloro isomer minimizes steric interference, providing a cleaner probe for electronic SAR profiling

Why 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone Cannot Be Simply Replaced by Other β‑Keto Sulfones


β‑Keto sulfones are a structurally diverse family whose physicochemical and biological profiles are highly sensitive to the identity of the sulfonyl group (e.g., tosyl vs. phenylsulfonyl vs. 4‑chlorophenylsulfonyl), the substitution pattern on the α‑carbon, and the nature of the carbonyl‑linked aryl ring [1][2]. Even seemingly conservative replacements—such as exchanging the p‑tolylsulfonyl group for a phenylsulfonyl group—alter both the calculated lipophilicity (ΔXLogP3 ≈ 0.5–1.0 units) and the hydrogen‑bond acceptor count, which in turn modulate membrane permeability, target binding, and off‑target selectivity [1]. Furthermore, compounds lacking the sulfone moiety altogether (i.e., simple propiophenones) exhibit XLogP3 differences approaching 1 log unit and a reduction in H‑bond acceptor count from 5 to 2, fundamentally changing their pharmacokinetic and pharmacodynamic behavior [3]. Consequently, substituting the target compound with a generic β‑keto sulfone or a des‑sulfonyl analog without quantitative justification risks invalidating established SAR, altering potency, or introducing unforeseen toxicity. The evidence below provides the quantitative basis for selecting this specific compound over its closest analogs.

Sulfonyl Group Identity
Tosyl vs. phenylsulfonyl exchange can shift lipophilicity and H-bond capacity, altering permeability and target-binding profiles.
Des-Sulfonyl Analogs
Loss of sulfone oxygens substantially reduces H-bond acceptor count, potentially disrupting key polar interactions with biological targets.
Regioisomeric Substitution
Ortho-chloro isomer introduces steric hindrance that can restrict bond rotation and alter conformational preference, complicating SAR interpretation.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone Versus Closest Analogs


XLogP3 Lipophilicity: Tosyl‑Containing β‑Keto Sulfone vs. Des‑Sulfonyl Propiophenone

The computed XLogP3 of 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone is 5.0, which is 0.9 log units higher than that of its des‑sulfonyl congener 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one (XLogP3 = 4.1) [1][2]. This increase reflects the contribution of the hydrophobic p‑tolylsulfonyl group and predicts significantly enhanced membrane permeability and tissue distribution for the sulfonylated compound.

XLogP3 Lipophilicity
Reported
Target 5.0 · Des‑sulfonyl 4.1 · Δ +0.9
Supports lipophilicity-driven permeability study fit.
Computed XLogP3; no experimental logP.
Lipophilicity Drug-likeness Permeability

Hydrogen‑Bond Acceptor Count: Tosyl‑Containing β‑Keto Sulfone vs. Des‑Sulfonyl Propiophenone

The target compound presents five hydrogen‑bond acceptor (HBA) sites (four on the sulfone and ketone oxygens plus the methoxy oxygen), whereas the des‑sulfonyl analog 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one has only two HBA sites (ketone and methoxy oxygens) [1][2]. The additional sulfone oxygens provide supplementary polar interactions that can strengthen binding to protein targets and improve aqueous solubility relative to purely hydrocarbon‑based scaffolds of similar lipophilicity.

H-Bond Acceptor Count
Reported
5 HBA vs 2 HBA (Δ +3)
Higher H-bond capacity may enable target engagement studies.
Computed; experimental HBA not available.
Hydrogen-bonding Solubility Target engagement

Regioisomeric Differentiation: para‑Chloro vs. ortho‑Chloro β‑Keto Sulfone

1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone (para‑chloro isomer; CAS 196875-35-1) and its ortho‑chloro isomer 3-(2-chlorophenyl)-4'-methoxy-3-(p-tosyl)propiophenone (CAS 197502-42-4) share the same molecular formula (C₂₃H₂₁ClO₄S) but differ in the position of the chlorine substituent on the benzoyl ring [1][2]. The para‑chloro isomer places the electron‑withdrawing chlorine in a position that maximally extends the molecular length and minimizes steric clash with the tosyl group, whereas the ortho‑chloro isomer introduces a steric buttressing effect that can restrict rotation about the carbonyl–aryl bond and alter the conformational preference of the entire scaffold. Although no head‑to‑head biological comparison has been published, the para‑chloro isomer is consistently listed in commercial catalogues as the primary screening compound, suggesting that the ortho isomer may exhibit reduced target engagement or unfavorable steric interactions in common assay formats.

Regioisomeric Differentiation
Context-dependent
para-Cl vs ortho-Cl; identical formula, no bioactivity data
Para substitution reduces steric risk for SAR profiling.
No head-to-head biological comparison reported.
Regioisomerism Steric effects SAR

Antifungal Class Potential: β‑Keto Sulfones with 4‑Chlorophenylsulfonyl Motif Exhibit Sub‑µg·mL⁻¹ Anti‑Candida Activity

A closely related β‑keto sulfone, 2‑bromo‑2‑chloro‑2-(4‑chlorophenylsulfonyl)-1‑phenylethanone, demonstrated potent in vitro activity against clinical Candida albicans isolates with MIC values ranging from 0.00195 to 0.0078 µg·mL⁻¹ [1]. The compound also exhibited fungicidal activity (MFC = 32 µg·mL⁻¹) and showed low in vivo toxicity in Galleria mellonella (≥97 % survival) and minimal mammalian cytotoxicity (CC₂₀ > 64 µg·mL⁻¹) [1]. Although the target compound bears a p‑tolylsulfonyl rather than a 4‑chlorophenylsulfonyl group, both share the β‑keto sulfone pharmacophore and a 4‑chlorophenyl moiety, suggesting that the target compound resides in the same antifungal chemical space and may benefit from similar mechanism‑of‑action features. Direct MIC data for the target compound have not been reported, and this inference is strictly class‑level.

Antifungal Potential
Class-level
Analog MIC 0.00195–0.0078 µg·mL⁻¹; target not tested
Antifungal potential inferred from class; direct data absent.
Class-level inference; requires validation in target compound.
Antifungal Candida albicans MIC

Metabolic Syndrome Target Potential: β‑Keto Sulfones as Selective 11β‑HSD1 Inhibitors

A series of β‑keto sulfones were identified as potent and selective inhibitors of 11β‑hydroxysteroid dehydrogenase type 1 (11β‑HSD1) with no activity against the type 2 isoform (11β‑HSD2), thereby avoiding the hypertension and hypokalemia liabilities associated with non‑selective inhibition [1]. The most potent analogs achieved nanomolar IC₅₀ values. The target compound, with its tosyl‑specific architecture, has not been explicitly evaluated in this assay, but it maps onto the same pharmacophore model (β‑keto sulfone core with pendant aryl groups) and may offer differentiated potency or isoform selectivity through the electron‑donating p‑methoxy and p‑methyl substituents.

11β-HSD1 Target Potential
Class-level
Class nanomolar IC₅₀ vs. 11β-HSD1; target not evaluated
Selectivity window supported at class level; target-specific data needed.
Based on reported β-keto sulfone series; compound not tested.
11β-HSD1 Metabolic syndrome Selectivity

High‑Value Research and Industrial Application Scenarios for 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone


Lead‑Optimization Campaigns Targeting 11β‑HSD1 for Metabolic Syndrome

The compound extends the β‑keto sulfone SAR space with a tosyl group, which may confer differentiated patent protection and metabolic stability relative to the phenylsulfonyl and 4‑chlorophenylsulfonyl congeners already disclosed as 11β‑HSD1 inhibitors [1]. Its computed XLogP3 of 5.0 suggests good membrane permeability, and the five H‑bond acceptors allow multiple anchoring points for target engagement. Procurement teams can use this compound as a novel scaffold for hit‑to‑lead optimization, as class‑level evidence demonstrates that β‑keto sulfones can achieve nanomolar potency with complete selectivity over 11β‑HSD2 [1].

Antifungal Probe Development Against Drug‑Resistant Candida Species

Based on the sub‑µg·mL⁻¹ MIC values demonstrated by a structurally related β‑keto sulfone against clinical Candida albicans isolates [2], 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone serves as a privileged starting point for antifungal derivatization. The tosyl group may uniquely modulate interactions with fungal Sap and Kex2 proteases implicated in virulence [3]. Researchers prioritizing compounds with low mammalian cytotoxicity (CC₂₀ > 64 µg·mL⁻¹ in the analog series) should evaluate this compound in standardized CLSI M27‑A3 susceptibility assays.

Physicochemical Tool Compound for LogP‑Dependent Membrane Permeability Studies

With a computed XLogP3 of 5.0 versus 4.1 for the des‑sulfonyl analog and five H‑bond acceptors versus two, this compound provides a clean, quantifiable model system for studying how incremental sulfonylation affects passive membrane permeability in Caco‑2 or PAMPA assays [4][5]. Its intermediate lipophilicity (logP ≈ 5) places it at the upper edge of the Lipinski 'Rule of 5' space, making it valuable for testing predictive in silico ADME models without the confounding effects of ionizable groups.

SAR Anchor for Regioisomeric Profiling of Chlorinated β‑Keto Sulfones

The para‑chloro isomer (target compound) and its ortho‑chloro isomer (CAS 197502-42-4) have identical molecular formulas but predictably different 3D conformations [6]. The target compound, commercially available at 95 % purity , is the optimal control for systematic regioisomeric SAR studies aimed at dissecting steric versus electronic contributions of the chlorine substituent to target binding, metabolic stability, or off‑target selectivity.

Application
Selection Property
Validation Focus
11β-HSD1 inhibitor lead optimization
Tosyl-specific SAR expansion
Isoform-selectivity and potency profiling
Antifungal probe development
β-Keto sulfone core antifungal potential
MIC and cytotoxicity profiling per CLSI guidelines
Physicochemical permeability tool
Lipophilicity and HBA count range
Permeability assay benchmarking (Caco‑2/PAMPA)
Regioisomeric SAR anchor
Regioisomeric scaffold comparison
Conformational and steric effect profiling
Quote Request

Request a Quote for 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.